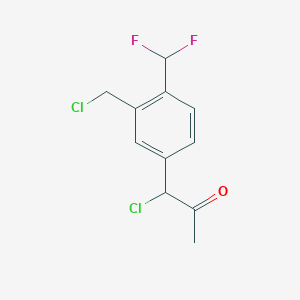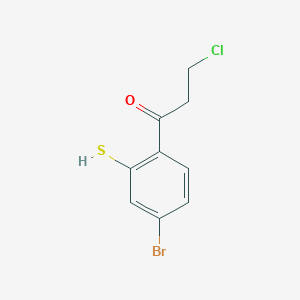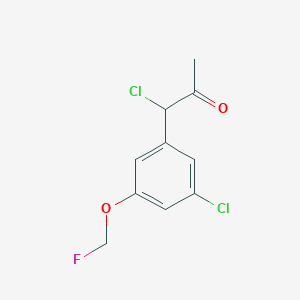
4-Boc-thiomorpholine-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID is a chemical compound with the molecular formula C11H19NO4S. It is known for its use in organic synthesis, particularly as a building block in the preparation of various pharmaceuticals and fine chemicals . The compound features a thiomorpholine ring substituted with a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID typically involves the reaction of thiomorpholine with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at ambient temperature . The resulting intermediate is then reacted with acetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the BOC protecting group, yielding the free amine.
Substitution: The BOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID involves its role as a protecting group for amines. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid: Similar structure but with an additional sulfone group.
2-(4-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Contains a piperidine ring instead of a thiomorpholine ring.
2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid: Features a diazepane ring.
Uniqueness
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID is unique due to its thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the BOC protecting group also makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H19NO4S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
SVWDXNDCTHQOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)

![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)

![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)


![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)

![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)
